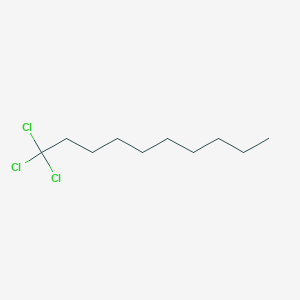

1,1,1-Trichlorodecane

Descripción

1,1,1-Trichloroethane (TCA), also known as methyl chloroform, is a chlorinated hydrocarbon with the molecular formula C₂H₃Cl₃ and a molecular weight of 133.4 g/mol. It is a volatile organic compound (VOC) with a boiling point of 74.1°C and a melting point of -30.4°C . Historically, TCA was widely used as an industrial solvent for metal degreasing, electronics manufacturing, and adhesive applications due to its non-flammability and high solvency .

TCA exhibits moderate water solubility (~1,400 mg/L at 20°C) and a vapor pressure of 100 mmHg at 20°C, contributing to its persistence in groundwater and air .

Propiedades

Número CAS |

64554-71-8 |

|---|---|

Fórmula molecular |

C10H19Cl3 |

Peso molecular |

245.6 g/mol |

Nombre IUPAC |

1,1,1-trichlorodecane |

InChI |

InChI=1S/C10H19Cl3/c1-2-3-4-5-6-7-8-9-10(11,12)13/h2-9H2,1H3 |

Clave InChI |

KHPNGCXABLTQFJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCC(Cl)(Cl)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,1-Trichlorodecane can be synthesized through the chlorination of decane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective chlorination at the first carbon position.

Industrial Production Methods: Industrial production of 1,1,1-Trichlorodecane follows a similar synthetic route but on a larger scale. The process involves the continuous feed of decane and chlorine gas into a reactor, where the chlorination reaction takes place. The product is then purified through distillation to obtain the desired compound with high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1,1,1-Trichlorodecane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl (OH), amino (NH2), or alkoxy (OR) groups.

Reduction Reactions: The compound can be reduced to form decane by using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of 1,1,1-Trichlorodecane can lead to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed:

Substitution: 1,1-Dihydroxydecane, 1,1-Diaminodecane.

Reduction: Decane.

Oxidation: 1,1-Decanediol, Decanal, Decanoic acid.

Aplicaciones Científicas De Investigación

1,1,1-Trichlorodecane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: Employed in studies involving the interaction of chlorinated alkanes with biological systems.

Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

The mechanism of action of 1,1,1-Trichlorodecane involves its interaction with various molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Chlorinated Compounds

Structural and Physicochemical Properties

The table below compares TCA with structurally related chlorinated solvents:

Key Observations :

- TCA has a lower boiling point than TCE, making it more volatile.

- Its higher vapor pressure compared to TCE suggests faster evaporation but greater atmospheric mobility .

- TCE requires more energy for decomposition (34.5 kJ/mol) than TCA (28.7 kJ/mol), indicating TCA is more thermally stable .

Environmental Behavior and Remediation

- Decomposition Efficiency: Electron beam (EB) technology studies show the decomposition efficiency of chlorinated compounds follows: TCE > 1,1-DCE > 1,1-DCA > TCA . This implies TCA is more resistant to degradation, contributing to its environmental persistence.

- Soil Vapor Extraction (SVE) : TCA and TCE exhibit similar challenges in soil remediation. Increasing soil moisture or organic content reduces SVE efficiency for both compounds, but TCA’s higher adsorption to organic matter prolongs remediation time .

- Groundwater Contamination : TCA is less dense than water (1.34 g/cm³) and forms plumes that migrate slower than TCE (1.46 g/cm³) .

Toxicity and Health Effects

Key Findings :

- TCA is less acutely toxic than TCE but poses significant risks for chronic neurotoxicity.

Regulatory Status

- TCA : Banned under the Montreal Protocol (1996) due to ozone depletion. The U.S. EPA sets a maximum contaminant level (MCL) of 200 µg/L in drinking water .

- TCE: Regulated as a hazardous air pollutant (HAP) with an MCL of 5 µg/L due to carcinogenicity .

- 1,1-DCA : Less strictly regulated (MCL = 5,000 µg/L ) but listed as a priority pollutant by the EPA .

Actividad Biológica

1,1,1-Trichlorodecane (C10H19Cl3) is a chlorinated hydrocarbon that has been studied for its biological activity and potential health effects. This article summarizes the findings from various research studies, including toxicological profiles, exposure risks, and biological effects on different organ systems.

1,1,1-Trichlorodecane is a member of the trichloroalkane family and is characterized by three chlorine atoms attached to a decane backbone. Its structure can be represented as:

This compound is primarily used in industrial applications, including as a solvent and in the production of other chemicals.

Acute and Chronic Effects

Research indicates that exposure to 1,1,1-trichlorodecane can lead to a range of acute and chronic health effects:

- Neurological Effects : Acute exposure may result in symptoms such as impaired cognitive function, lightheadedness, and altered electroencephalogram (EEG) readings. Chronic exposure has been linked to neurological disorders including hyperactivity and decreased manual dexterity .

- Hepatic Effects : Studies show that inhalation exposure can lead to liver toxicity, evidenced by changes in liver enzyme levels and potential progression to liver disease . In animal studies, significant alterations in liver weight were noted after prolonged exposure .

- Carcinogenic Potential : Epidemiological studies have suggested an increased risk of certain cancers among workers exposed to 1,1,1-trichlorodecane. Specifically, a cohort study reported elevated incidences of central nervous system tumors and multiple myeloma .

Occupational Exposure

A notable case study involved workers in Finland exposed to 1,1,1-trichlorodecane during manufacturing processes. The study revealed a standardized incidence ratio (SIR) for multiple myeloma at 16 and for central nervous system cancers at 6.1, indicating a significant correlation between exposure levels and cancer incidence .

Animal Studies

In a long-term study involving B6C3F1 mice exposed to various concentrations of 1,1,1-trichlorodecane (0, 150, 500, or 1500 ppm), researchers observed no significant toxic changes in mice but noted marked hepatic changes in rats at higher concentrations . Additionally, reproductive studies indicated that while maternal toxicity was absent during gestation periods at certain exposure levels, fetal weight was adversely affected by high concentrations of the compound .

Summary of Biological Activities

The following table summarizes the biological activities and effects associated with 1,1,1-trichlorodecane based on available research:

| Effect | Acute Exposure | Chronic Exposure |

|---|---|---|

| Neurological | Impaired cognitive skills | Hyperactivity; altered EEG |

| Hepatic | Changes in liver enzyme levels | Progressive liver disease |

| Carcinogenic Potential | Not established | Increased risk for CNS tumors & myeloma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.